
3-Methyladenin
Übersicht
Beschreibung
3-Methyladenine (NSC 66389): is a chemical compound with the molecular formula C6H7N5 and a molecular weight of 149.2 g/mol . It is widely known for its role as a selective phosphoinositide 3-kinase (PI3K) inhibitor . This compound is commonly used in scientific research, particularly in the study of autophagy, a cellular degradation process .
Wissenschaftliche Forschungsanwendungen
3-Methyladenin wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, PI3K zu hemmen, umfassend eingesetzt. Einige seiner Anwendungen umfassen:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung von PI3K, insbesondere Klasse I und Klasse III PI3K . Diese Hemmung blockiert die Bildung von Autophagosomen und hemmt so die Autophagie . Die unterschiedlichen Wirkungen der Verbindung auf PI3K vom Typ I und Typ III führen zu ihrer doppelten Rolle bei der Regulierung der Autophagie . Unter nährstoffreichen Bedingungen fördert es die Autophagie, während es unter Hungerbedingungen die Autophagie hemmt .
Wirkmechanismus
3-Methyladenine exerts its effects by inhibiting PI3K, specifically class I and class III PI3K . This inhibition blocks the formation of autophagosomes, thereby inhibiting autophagy . The compound’s differential effects on type I and type III PI3K result in its dual role in autophagy regulation . Under nutrient-rich conditions, it promotes autophagy, while under starvation-induced conditions, it inhibits autophagy .
Safety and Hazards
3-Methyladenine may cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers Several papers have been published on 3-Methyladenine. For instance, a paper titled “Regulation of Inflammatory Response by 3-Methyladenine Involves the Coordinative Actions on Akt and Glycogen Synthase Kinase 3β Rather than Autophagy” discusses the role of 3-Methyladenine in autophagy research . Another paper titled “3-Methyladenine ameliorates liver fibrosis through autophagy” discusses the effects of 3-Methyladenine on liver fibrosis .
Biochemische Analyse
Biochemical Properties
3-Methyladenine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with both class I and class III PI3K, which can consequently augment autophagy flux . It also inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K .
Cellular Effects
3-Methyladenine has been observed to have various effects on different types of cells and cellular processes. It can enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, it suppresses LPS-induced IFN-β production and STAT signaling . It has also been shown to induce caspase-dependent cell death that is independent of autophagy inhibition .
Molecular Mechanism
The molecular mechanism of action of 3-Methyladenine involves its interactions with biomolecules and changes in gene expression. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .
Temporal Effects in Laboratory Settings
The effects of 3-Methyladenine can change over time in laboratory settings. For instance, prolonged treatment with 3-Methyladenine promotes autophagy under nutrient-rich conditions, whereas it inhibits starvation-induced autophagy . It is stable for 3 months when properly stored .
Metabolic Pathways
3-Methyladenine is involved in the metabolic pathways related to autophagy. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .
Subcellular Localization
It is known to inhibit autophagosome formation, suggesting that it may localize to the sites of autophagosome formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyladenine can be synthesized through various chemical reactions. One common method involves the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Methyladenine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methyladenin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind und .
Reduktion: Reduktionsmittel wie werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Alkylierungsmittel .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von This compound-Derivaten mit verschiedenen funktionellen Gruppen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Wortmannin: Ein weiterer PI3K-Inhibitor mit einer anderen Struktur und einem anderen Wirkmechanismus.
LY294002: Ein synthetischer PI3K-Inhibitor, der in der Forschung eingesetzt wird.
Rapamycin: Ein Inhibitor des mTOR-Signalwegs, der stromabwärts von PI3K liegt.
Einzigartigkeit: 3-Methyladenin ist einzigartig, da es sowohl Klasse I als auch Klasse III PI3K selektiv hemmt, was es zu einem wertvollen Werkzeug für die Untersuchung der Autophagie und der PI3K-Signalübertragung macht . Seine Fähigkeit, die Autophagie unter unterschiedlichen Bedingungen unterschiedlich zu regulieren, unterscheidet es von anderen Inhibitoren .
Eigenschaften
IUPAC Name |
3-methyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199406, DTXSID901346127 | |
| Record name | 3-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-23-4, 60192-57-6 | |
| Record name | 3-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5142-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?
A1: 3-Methyladenine is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].
Q2: How do cells repair 3MeAde lesions?
A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves 3-methyladenine DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].
Q3: Are there different types of 3-methyladenine DNA glycosylases?
A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: 3-methyladenine DNA glycosylase I (Tag) and 3-methyladenine DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].
Q4: Does the efficiency of 3MeAde repair vary within the genome?
A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].
Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?
A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].
Q6: How is 3MeAde used in autophagy research?
A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].
Q7: Is 3MeAde a specific inhibitor of autophagy?
A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.
Q8: Can you provide examples of how 3MeAde has been used to study autophagy?
A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].
Q9: What is the molecular formula and weight of 3MeAde?
A9: The molecular formula of 3-Methyladenine is C6H7N5, and its molecular weight is 149.15 g/mol.
Q10: Are there any notable structural features of 3MeAde?
A10: 3-Methyladenine is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].
Q11: Has the gas-phase acidity of 3MeAde been studied?
A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)
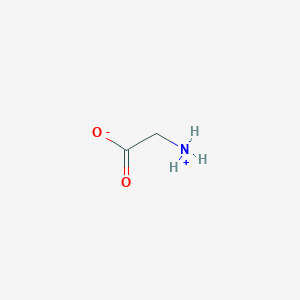

![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)
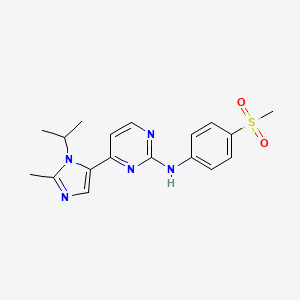
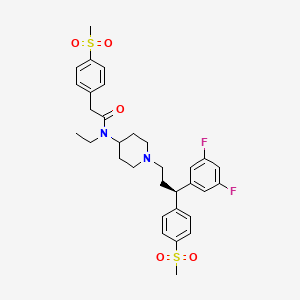
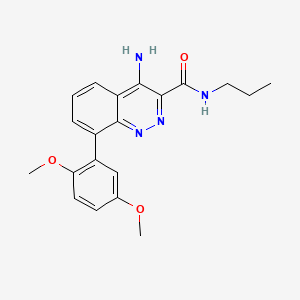
![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

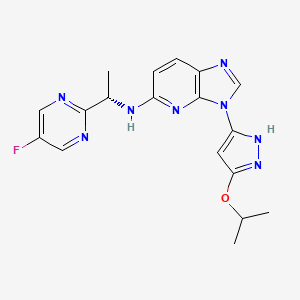
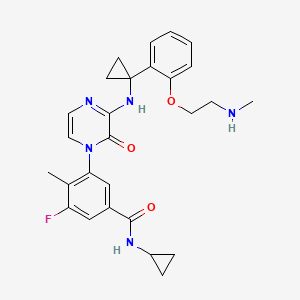
![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)
